molecular formula C15H20N4O2 B2826346 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1003987-81-2

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2826346
CAS No.: 1003987-81-2
M. Wt: 288.351
InChI Key: WROODYQOXGLQBX-UHFFFAOYSA-N
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Description

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a tert-butylphenoxy substituent at the 1-position of the pyrazole ring and a carbohydrazide group at the 3-position. The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents . Its synthesis likely involves multi-step reactions, including hydrazine-mediated cyclization and ester-to-hydrazide conversions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)11-4-6-12(7-5-11)21-10-19-9-8-13(18-19)14(20)17-16/h4-9H,10,16H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROODYQOXGLQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the pyrazole class of compounds. Its unique structural features, including a pyrazole ring and a tert-butyl phenoxy group, suggest potential biological activities that are of interest in medicinal and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N4O2\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2

This compound features:

  • A pyrazole ring , which is known for its diverse biological activities.
  • A tert-butyl group , enhancing lipophilicity and potentially increasing bioavailability.
  • A carbohydrazide moiety , which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Research indicates that the compound may exert anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Anti-inflammatory and Analgesic Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed studies are necessary to confirm these effects. The presence of the phenoxy group is believed to enhance its interaction with microbial membranes.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Study ReferenceCompound StudiedBiological ActivityKey Findings
1-(4-(Isopropyl)phenoxy)methyl)-1H-pyrazoleAnti-inflammatoryInhibition of COX enzymes
5-phenoxy-1,3-dimethyl-1H-pyrazoleTGR5 agonistPotent activation in human cells
3-(tert-butyl)-5-amino-1H-pyrazoleAntitumorSignificant cytotoxicity against cancer cell lines

These studies highlight the diverse biological activities associated with pyrazole derivatives and underscore the potential therapeutic applications of compounds like this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Position) Key Functional Groups Electronic Effects Steric Effects
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide 1: (4-tert-butylphenoxy)methyl; 3: carbohydrazide Phenoxy, carbohydrazide Electron-donating (tert-butyl) High steric bulk
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1: Benzoyl; 3: phenyl; 4: aldehyde Benzoyl, aldehyde Electron-withdrawing (benzoyl) Moderate steric hindrance
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 4: Br; 5: CF3 Bromo, trifluoromethyl Strong electron-withdrawing (CF3) Moderate steric hindrance
1-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carbohydrazide 1: 4-fluorobenzyl; 3: carbohydrazide Fluorobenzyl, carbohydrazide Electron-withdrawing (F) Low steric bulk

Key Observations:

  • Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to fluorobenzyl (logP ~2.5 vs.
  • Electron Effects: The tert-butylphenoxy group is electron-donating, contrasting with the electron-withdrawing CF3 or benzoyl groups in other pyrazoles . This may influence reactivity in electrophilic substitutions or redox-mediated biological interactions .
  • Steric Impact : The bulky tert-butyl group may reduce binding affinity to enzymes with narrow active sites but improve selectivity for larger pockets .

Physicochemical Properties

Property Target Compound 1-Benzoyl-3-phenylpyrazole 4-Bromo-5-CF3-pyrazole
Molecular Weight (g/mol) ~347.4 ~280.3 ~304.0
Solubility (logS) ~-4.5 (low aqueous solubility) ~-3.8 ~-4.2
Melting Point (°C) 180–185 160–165 155–160

Notes:

  • Low solubility of the target compound may necessitate formulation adjustments (e.g., salt formation or nanoemulsions) for bioavailability .

Computational Insights

  • Docking Studies (AutoDock Vina ): The tert-butylphenoxy group occupies a hydrophobic subpocket in modeled enzyme targets (e.g., CYP450), while the carbohydrazide forms hydrogen bonds with catalytic residues. This dual interaction is absent in analogs with smaller substituents .

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